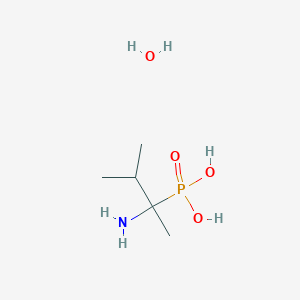
Hafnium, tetrakis(diethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hafnium, tetrakis(diethylamino)- typically involves the reaction of hafnium tetrachloride with diethylamine in an inert atmosphere. The reaction proceeds as follows:
HfCl4+4(CH3CH2)2NH→Hf[N(CH3CH2)2]4+4HCl
This reaction is carried out in an organic solvent with a water content of 100 ppm or less to ensure high purity of the product .
Industrial Production Methods: In industrial settings, the production of hafnium, tetrakis(diethylamino)- involves large-scale reactions under controlled conditions to maintain the purity and yield of the compound. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature and pressure .
化学反应分析
Types of Reactions: Hafnium, tetrakis(diethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxygen or moisture to form hafnium oxide.
Substitution: The diethylamino ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or moisture at elevated temperatures.
Substitution: Requires the presence of strong nucleophiles or electrophiles under controlled conditions.
Major Products:
Hafnium Oxide (HfO₂): Formed during oxidation reactions, widely used in semiconductor applications.
科学研究应用
Hafnium, tetrakis(diethylamino)- is extensively used in scientific research, particularly in the field of materials science and semiconductor technology. Some of its key applications include:
Atomic Layer Deposition (ALD): Used as a precursor for depositing hafnium oxide films, which serve as high-k dielectric materials in CMOS devices.
Surface Selective Deposition: Employed in the selective deposition of hafnium oxide on specific substrates, enhancing the performance of electronic devices.
Nanotechnology: Utilized in the fabrication of nanoscale devices and structures due to its ability to form uniform and conformal coatings.
作用机制
The mechanism of action of hafnium, tetrakis(diethylamino)- primarily involves its role as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. During these processes, the compound undergoes thermal decomposition or reacts with co-reactants (e.g., oxygen or water) to form hafnium oxide films. The molecular targets and pathways involved include:
相似化合物的比较
Hafnium, tetrakis(diethylamino)- can be compared with other similar compounds such as:
Tetrakis(dimethylamino)hafnium(IV): Similar in structure but with dimethylamino ligands instead of diethylamino ligands.
Tetrakis(ethylmethylamino)hafnium(IV): Contains mixed ethyl and methyl groups in the ligands, offering different reactivity and deposition properties.
Hafnium(IV) tert-butoxide: Another hafnium precursor used in deposition processes, but with tert-butoxide ligands, which may provide different film properties and deposition rates.
These comparisons highlight the uniqueness of hafnium, tetrakis(diethylamino)- in terms of its specific ligand structure and its suitability for high-precision deposition processes in the semiconductor industry.
属性
IUPAC Name |
diethylazanide;hafnium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSQFQVDXIOJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40HfN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-55-6 |
Source


|
| Record name | Hafnium, tetrakis(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(diethylamido)hafnium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)




![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)




![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)



